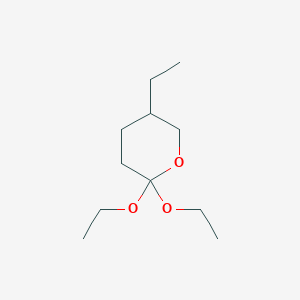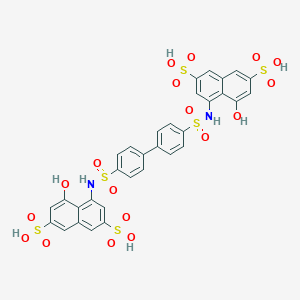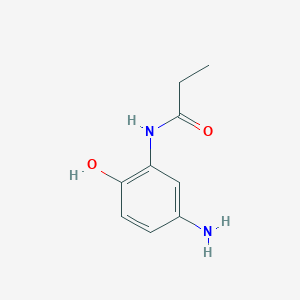
Tri(isoselenocyanato)methyl silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(isoselenocyanato)methyl silane (TIMS) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is a silane-based compound that contains isoselenocyanate functional groups, making it a potential candidate for various applications in the field of chemistry and materials science.
Wirkmechanismus
The mechanism of action of Tri(isoselenocyanato)methyl silane is not well understood, but it is believed to involve the interaction between the isoselenocyanate functional groups and other molecules. It has been suggested that this compound may act as a nucleophile, attacking electrophilic sites on other molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been found to be relatively non-toxic and has shown no significant adverse effects on living organisms in laboratory studies.
Vorteile Und Einschränkungen Für Laborexperimente
Tri(isoselenocyanato)methyl silane has several advantages for laboratory experiments, including its ease of synthesis and relatively low cost. However, it is highly reactive and requires careful handling to avoid decomposition or unwanted reactions.
Zukünftige Richtungen
There are several future directions for research on Tri(isoselenocyanato)methyl silane. One potential avenue is the development of new materials using this compound as a precursor. Another area of research is the investigation of the mechanism of action of this compound and its interactions with other molecules. Additionally, further studies on the biochemical and physiological effects of this compound are needed to fully understand its potential applications.
Synthesemethoden
The synthesis of Tri(isoselenocyanato)methyl silane involves the reaction between trimethylsilylmethyl isoselenocyanate and chlorotrimethylsilane. The reaction takes place in the presence of a base, such as triethylamine, and yields this compound as a yellowish liquid.
Wissenschaftliche Forschungsanwendungen
Tri(isoselenocyanato)methyl silane has been extensively studied for its potential applications in the field of materials science. It has been found to be a promising candidate for the development of new materials with unique properties, such as high thermal stability and electrical conductivity. This compound has also been studied for its potential use as a precursor for the synthesis of other organosilicon compounds.
Eigenschaften
CAS-Nummer |
139254-91-4 |
|---|---|
Molekularformel |
C4H3N3Se3Si |
Molekulargewicht |
358.1 g/mol |
InChI |
InChI=1S/C4H3N3Se3Si/c1-11(5-2-8,6-3-9)7-4-10/h1H3 |
InChI-Schlüssel |
VAZMKLXVVJYSRG-UHFFFAOYSA-N |
SMILES |
C[Si](N=C=[Se])(N=C=[Se])N=C=[Se] |
Kanonische SMILES |
C[Si](N=C=[Se])(N=C=[Se])N=C=[Se] |
Andere CAS-Nummern |
139254-91-4 |
Synonyme |
Tri(isoselenocyanato)methyl silane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)





